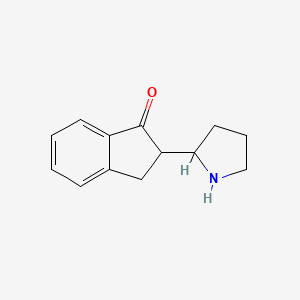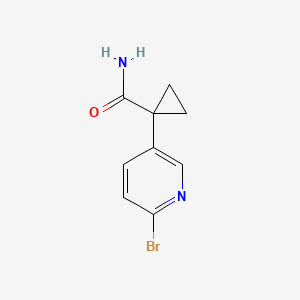
1-(6-Bromopyridin-3-YL)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Bromopyridin-3-YL)cyclopropanecarboxamide is an organic compound with the molecular formula C9H9BrN2O It is a derivative of pyridine, featuring a bromine atom at the 6th position of the pyridine ring and a cyclopropanecarboxamide group attached to the 3rd position
准备方法
The synthesis of 1-(6-Bromopyridin-3-YL)cyclopropanecarboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6th position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of Cyclopropanecarboxylic Acid: Cyclopropanecarboxylic acid is synthesized through the reaction of cyclopropane with carbon dioxide (CO2) under high pressure and temperature.
Amidation Reaction: The brominated pyridine is then reacted with cyclopropanecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond, yielding this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-(6-Bromopyridin-3-YL)cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with an amine in the presence of a base like potassium carbonate (K2CO3) can yield the corresponding aminopyridine derivative.
Oxidation and Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Cyclization Reactions: The cyclopropane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various cyclic or acyclic products.
科学研究应用
1-(6-Bromopyridin-3-YL)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Chemical Synthesis: As an intermediate, it is valuable in the synthesis of more complex organic molecules for various research purposes.
作用机制
The mechanism of action of 1-(6-Bromopyridin-3-YL)cyclopropanecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the cyclopropanecarboxamide group play crucial roles in its binding affinity and specificity. The compound may interact with target proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect.
相似化合物的比较
1-(6-Bromopyridin-3-YL)cyclopropanecarboxamide can be compared with other similar compounds, such as:
1-(6-Chloropyridin-3-YL)cyclopropanecarboxamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(6-Fluoropyridin-3-YL)cyclopropanecarboxamide: The presence of a fluorine atom can significantly alter the compound’s electronic properties and interactions with biological targets.
1-(6-Methylpyridin-3-YL)cyclopropanecarboxamide: The methyl group introduces steric effects that can influence the compound’s reactivity and binding characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H9BrN2O |
|---|---|
分子量 |
241.08 g/mol |
IUPAC 名称 |
1-(6-bromopyridin-3-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H9BrN2O/c10-7-2-1-6(5-12-7)9(3-4-9)8(11)13/h1-2,5H,3-4H2,(H2,11,13) |
InChI 键 |
GPGZWKSYWVTSJP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CN=C(C=C2)Br)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


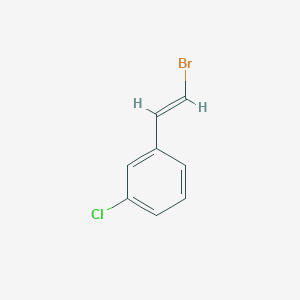




![1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)

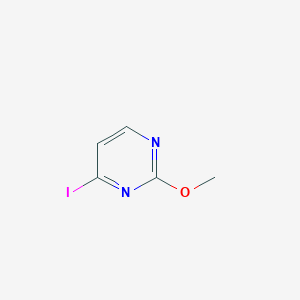
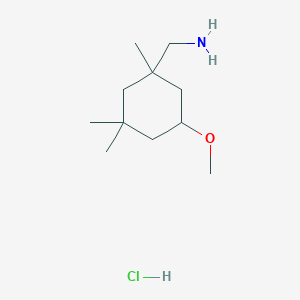
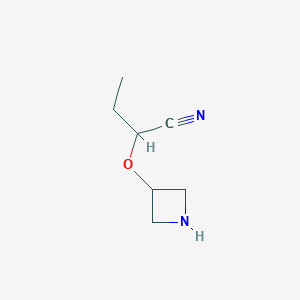
![4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243337.png)

